

Efficacy of 4-Benzoylbiphenyl in comparison to commercially available photoinitiator blends

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest	
Compound Name:	4-Benzoylbiphenyl
Cat. No.:	B106861
	Get Quote

A Comparative Guide to Photoinitiator Efficacy: 4-Benzoylbiphenyl Versus Commercial Blends

For Researchers, Scientists, and Drug Development Professionals

The selection of a photoinitiator is a critical parameter in the development of photocurable formulations, directly influencing cure speed, depth of cure, and the final physical properties of the cured material. This guide provides an objective comparison of the performance of **4-Benzoylbiphenyl**, a Type II photoinitiator, with commercially available photoinitiator blends. The information presented is supported by experimental data and detailed methodologies to assist in making informed decisions for specific research and development applications.

Executive Summary

4-Benzoylbiphenyl is a solid, Type II photoinitiator that functions via a hydrogen abstraction mechanism, requiring a co-initiator, typically a tertiary amine, to generate free radicals. It is known for its efficiency in initiating polymerization in UV curable coatings and inks.^{[1][2]} Commercial photoinitiator blends are often formulated to offer a balance of properties, such as enhanced surface and through cure, by combining different types of photoinitiators. This guide evaluates the efficacy of **4-Benzoylbiphenyl** in comparison to representative commercial blends.

Quantitative Performance Data

The following tables summarize key performance indicators for **4-Benzoylbiphenyl** and selected commercial photoinitiator blends. Direct comparative data under identical conditions is limited in publicly available literature; therefore, performance can vary based on the specific formulation, substrate, and curing equipment.

Table 1: Physical and Chemical Properties

Property	4-Benzoylbiphenyl (PBZ)	Irgacure® 500	Omnirad™ 1173	Speedcure™ MBB
CAS Number	2128-93-0[1]	Mixture	7473-98-5	606-28-0
Photoinitiator Type	Type II (Hydrogen Abstraction)[2]	Blend (Type I & Type II)	Type I (α -cleavage)	Type II (Hydrogen Abstraction)
Appearance	White or off-white crystalline powder[1]	Light yellow liquid	Colorless to slightly yellow liquid	White to off-white crystalline solid[2]
Melting Point (°C)	99-101[1]	N/A	4	48.0–54.0[2]
Absorption Peak (nm)	248[1]	~245, ~330	244, 280, 332	246[2]
Key Features	High efficiency, good for colored systems[1]	Good balance of surface and through cure[3]	Non-yellowing, good solvency[3]	Good surface cure[2]

Table 2: Curing Performance Comparison (Typical Acrylate Formulation)

Parameter	4-Benzoylbiphenyl (with amine co-initiator)	Irgacure® 500	Omnirad™ 1173	Speedcure™ MBB (with amine co-initiator)
Cure Speed	Moderate to High	High	Very High	Moderate to High
Depth of Cure	Good	Excellent	Moderate	Good
Surface Cure	Excellent	Excellent	Good	Excellent
Yellowing Index (post-cure)	Low to Moderate	Low	Very Low	Low
Oxygen Inhibition	Less sensitive (with amine)	Moderate	More sensitive	Less sensitive (with amine)

Note: The performance data in Table 2 is a qualitative summary based on typical performance characteristics of these types of photoinitiators. Actual quantitative values are highly dependent on the specific experimental conditions.

Experimental Protocols

To quantitatively assess the efficacy of photoinitiators, standardized experimental protocols are essential. The following are detailed methodologies for key experiments.

Determination of Cure Speed by Photo-DSC

Photo-Differential Scanning Calorimetry (Photo-DSC) is utilized to measure the heat flow associated with the photopolymerization reaction in real-time, providing data on the rate of polymerization and the degree of conversion.

Methodology:

- A small, precisely weighed sample of the liquid formulation (1-5 mg) is placed in a DSC pan.
- The sample is brought to a constant isothermal temperature within the DSC chamber.

- The sample is then exposed to a UV light source with a specific wavelength and intensity for a defined period.
- The exothermic heat flow resulting from the polymerization reaction is recorded as a function of time.
- The rate of polymerization (R_p) is determined from the peak of the heat flow curve, and the total heat evolved is used to calculate the final monomer conversion.

Measurement of Depth of Cure

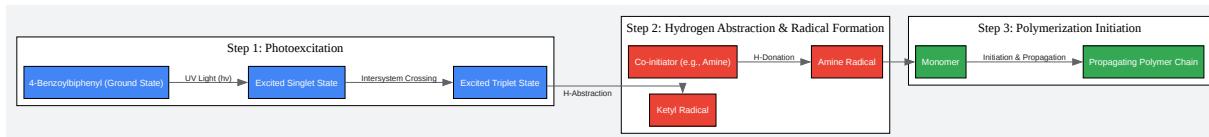
The depth of cure is a critical parameter, particularly for thick coatings and 3D printing applications, as it determines the maximum thickness of a layer that can be effectively cured.

Methodology:

- The liquid formulation is placed in a mold of a specific depth (e.g., a cylindrical mold).
- The sample is exposed to a UV light source of a defined intensity and wavelength for a set period.
- After curing, the uncured liquid resin is removed.
- The thickness of the cured solid polymer is measured using a calibrated digital caliper or a micrometer.
- This process is repeated for various exposure times to generate a "working curve" which plots cure depth against exposure energy.

Assessment of Yellowing

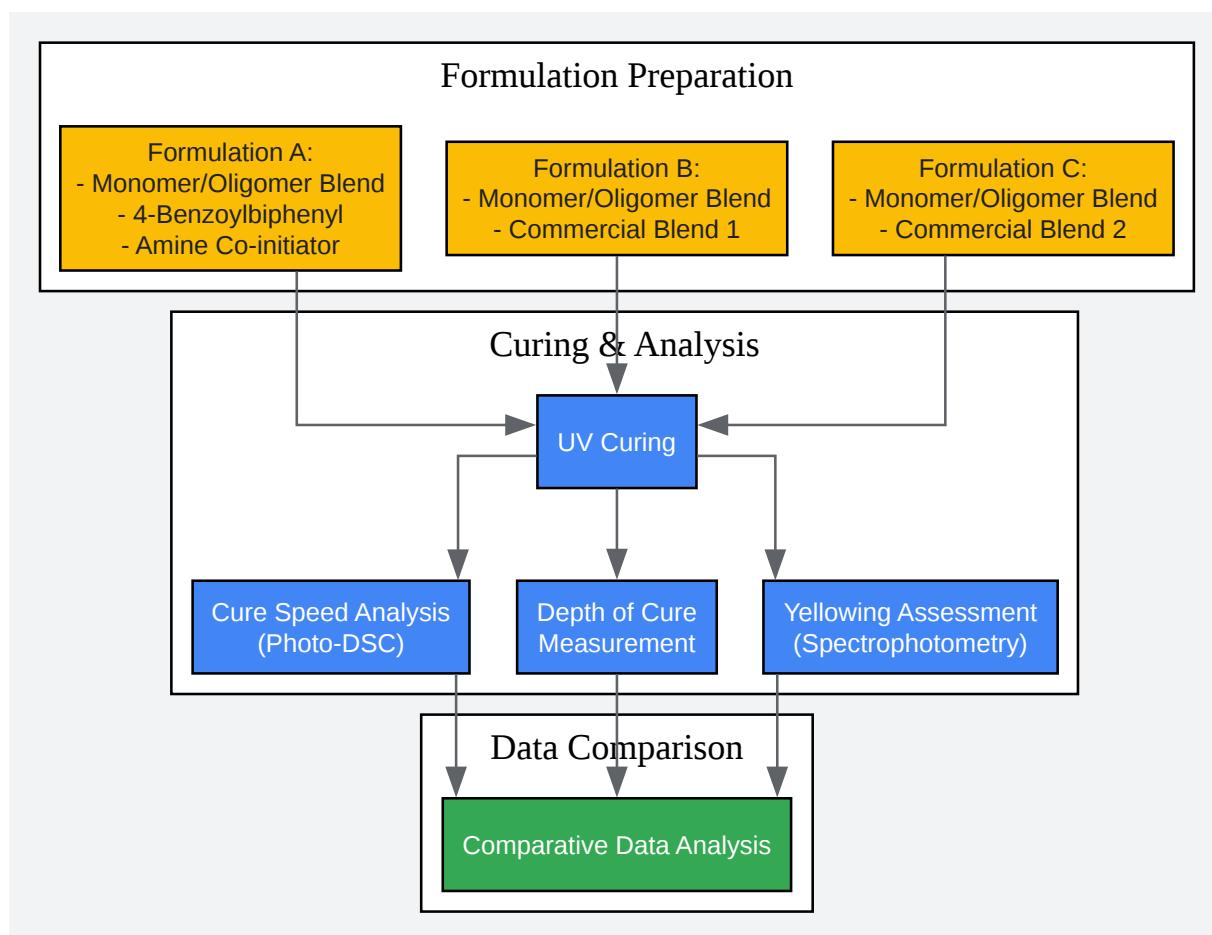
The yellowing of a cured coating is a critical aesthetic and performance parameter, especially for clear coats and white formulations.


Methodology (ASTM G154 / D4329):

- The photoinitiator is incorporated into a standard clear coating formulation.

- The formulation is applied to a standardized substrate (e.g., a white card or a glass plate) at a controlled thickness.
- The coated substrate is cured under a UV lamp with a specific spectral output and dose.
- The initial color of the cured coating is measured using a spectrophotometer or colorimeter, recording the CIE Lab* values.
- The cured samples are then exposed to accelerated weathering conditions in a fluorescent UV weathering chamber according to ASTM G154 or D4329 standards.
- The color of the samples is measured at regular intervals, and the change in the b* value (yellowness) and the total color difference (ΔE^*) are calculated to quantify the degree of yellowing.

Visualizations


Photoinitiation Mechanism of 4-Benzoylbiphenyl (Type II)

[Click to download full resolution via product page](#)

Caption: Photoinitiation mechanism of **4-Benzoylbiphenyl**, a Type II photoinitiator.

Experimental Workflow for Photoinitiator Comparison

[Click to download full resolution via product page](#)

Caption: Experimental workflow for comparing the efficacy of different photoinitiators.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. paint.org [paint.org]
- 2. IGM RESINS : RAW MATERIAL FOR UV, LED, EB ENERGY CURING [igmresins.com]
- 3. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [Efficacy of 4-Benzoylbiphenyl in comparison to commercially available photoinitiator blends]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b106861#efficacy-of-4-benzoylbiphenyl-in-comparison-to-commercially-available-photoinitiator-blends>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com